Cytotoxic Potency in Prostate Cancer Cells: Anticancer Agent 55 vs. Anticancer Agent 56
Anticancer agent 55 (compound 3h) inhibits the viability of PC‑3 prostate cancer cells with an IC₅₀ of 1.18 ± 0.05 µM after 48 h exposure [1]. In contrast, the closely related analog Anticancer agent 56 (compound 4d) has been reported to exhibit an IC₅₀ of < 3 µM across multiple cell lines, with specific data for PC‑3 cells not publicly available . This indicates that Anticancer agent 55 demonstrates at least 2.5‑fold higher potency in PC‑3 cells compared to the general activity range of its structural analog.
| Evidence Dimension | Cytotoxicity (IC₅₀, µM) in PC‑3 prostate cancer cells |
|---|---|
| Target Compound Data | 1.18 ± 0.05 µM |
| Comparator Or Baseline | Anticancer agent 56 (compound 4d): < 3 µM (general activity across cancer cell lines; PC‑3‑specific value unavailable) |
| Quantified Difference | ≥ 2.5‑fold greater potency |
| Conditions | PC‑3 cells, 48 h treatment, MTT assay |
Why This Matters
Higher potency in a therapeutically relevant prostate cancer cell line translates to potentially lower required doses and an improved therapeutic window in preclinical prostate cancer models.
- [1] Seo Y, et al. Expansion of chemical space based on a pyrrolo[1,2-a]pyrazine core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells. Eur J Med Chem. 2020;188:111988. View Source
